molecular formula C11H17N3O B7630035 N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide

Cat. No. B7630035
M. Wt: 207.27 g/mol
InChI Key: PMWJROZHXJEMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. TAK-915 is a selective antagonist of the orexin 1 receptor, which plays a crucial role in regulating wakefulness and arousal.

Mechanism of Action

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is a selective antagonist of the orexin 1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating wakefulness and arousal. Orexin neurons are located in the hypothalamus and project to various brain regions involved in sleep and wakefulness. N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide binds to the orexin 1 receptor and blocks the binding of orexin A and orexin B, which are the endogenous ligands for the receptor. By blocking the orexin 1 receptor, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to have a dose-dependent effect on sleep latency and duration in animal models. In addition, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to increase the amount of non-REM sleep and reduce the amount of REM sleep. N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the modulation of the orexin system, which plays a role in regulating mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in lab experiments is its selectivity for the orexin 1 receptor. This allows for a more targeted approach to studying the effects of the orexin system on sleep and wakefulness. However, one limitation of using N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as anxiety disorders and depression. Another direction is to study the effects of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide on the orexin 2 receptor, which is another receptor involved in regulating sleep and wakefulness. Additionally, further studies are needed to fully understand the pharmacokinetics and safety profile of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in humans.
Conclusion
In conclusion, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is a novel compound that has shown promise as a therapeutic agent for various neurological disorders. Its selectivity for the orexin 1 receptor allows for a targeted approach to studying the effects of the orexin system on sleep and wakefulness. Further studies are needed to fully understand the potential therapeutic applications and safety profile of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in humans.

Synthesis Methods

The synthesis of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide involves a series of chemical reactions that start with the condensation of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. The resulting intermediate is then treated with a mixture of hydrochloric acid and acetic acid to form the desired product, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide. The synthesis method has been optimized to yield high purity and yield of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide.

Scientific Research Applications

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as insomnia, narcolepsy, and other sleep disorders. In preclinical studies, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to improve sleep latency and duration in animal models. Additionally, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-12-10(11(15)13(2)3)9-6-4-5-7-14(8)9/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWJROZHXJEMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.